Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C6H6ClNO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1H-pyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-dicarboxylates using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted pyrrole derivatives.
Oxidation: Pyrrole-2,3-dicarboxylates.
Reduction: Alcohol derivatives of the original ester.
Scientific Research Applications
Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It is utilized in the creation of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-1H-pyrrole-2-carboxylate: A closely related compound with similar properties.
3-Chloro-1H-pyrrole-2-carboxylic acid: Another derivative of pyrrole with different functional groups.
Uniqueness
Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C7H8ClNO2 |
---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
methyl 3-chloro-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8ClNO2/c1-9-4-3-5(8)6(9)7(10)11-2/h3-4H,1-2H3 |
InChI Key |
BMFZEADLZBHSHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C(=O)OC)Cl |
Origin of Product |
United States |
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